molecular formula C8H10OS B1598482 (2-Methylsulfanylphenyl)methanol CAS No. 33384-77-9

(2-Methylsulfanylphenyl)methanol

Cat. No. B1598482
CAS RN: 33384-77-9
M. Wt: 154.23 g/mol
InChI Key: CYHMKGIVLYBEFY-UHFFFAOYSA-N
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Description

“(2-Methylsulfanylphenyl)methanol” is an organic compound with the linear formula C8H10OS . It is provided to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Catalytic Applications

A study by Li et al. (2012) explores the use of methanol as a methylating agent in the direct N-monomethylation of aromatic primary amines. This process is significant for its broad substrate scope, low catalyst loading, and high selectivity, showcasing methanol's versatility in organic synthesis (Feng Li et al., 2012).

Methanol in Industrial Biotechnology

Research by Schrader et al. (2009) highlights methanol's potential in bioprocess technology with methylotrophic bacteria. These organisms can convert methanol into single-cell protein and other chemicals, demonstrating methanol's role as an alternative carbon source for biotechnological applications (J. Schrader et al., 2009).

Methanol as a Feedstock for Chemical Production

Whitaker et al. (2017) engineered Escherichia coli to utilize methanol for the production of specialty chemicals, such as naringenin. This study exemplifies the potential of methanol as a substrate for biological production, leveraging its energy and electron content for microbial growth and product synthesis (W. B. Whitaker et al., 2017).

Methanol Production and Utilization

A review by Dalena et al. (2018) provides an overview of methanol production processes and its applications, including its use as a clean-burning fuel and as a building block for more complex chemicals. The conversion of CO2 to methanol is highlighted as a method to reduce CO2 emissions, underscoring methanol's environmental benefits (F. Dalena et al., 2018).

Synthetic Methylotrophy

Antoniewicz (2019) discusses advances in engineering non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, to utilize methanol for growth and chemical production. This synthetic methylotrophy represents a promising approach for the biotechnological exploitation of methanol (M. Antoniewicz, 2019).

properties

IUPAC Name

(2-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHMKGIVLYBEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393563
Record name (2-methylsulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylsulfanylphenyl)methanol

CAS RN

33384-77-9
Record name (2-methylsulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of 2-methylsulfanylbenzoic acid were dissolved in 50 ml of toluene, treated in portions at 20° C. with 14.5 ml of a solution of sodium dihydridobis(2-methoxy-ethoxy)aluminate (Red-AI®; 65% strength in toluene) and stirred for 5 h. The reaction mixture was added to 200 ml of water and extracted three times with 100 ml each of EA. The combined organic phases were dried with magnesium sulfate and the solvent was removed in vacuo. 4.6 g of the crude title compound were obtained as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
14.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydridobis(2-methoxy-ethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.00 g (6.57 mmol) of 2-methylsulfanylbenzaldehyde in 10 mL of ethanol at 0° C. was added 250 mg of NaBH4. The reaction was stirred at 0° C. for 10 min, then diluted with 50 mL of water. The aqueous suspension was extracted with diethyl ether (3×15 mL), then the combined ether layers were back extracted with brine (1×10 mL), dried over MgSO4, filtered, and concentrated in vacuo to 1.01 g (100%) of the titled compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-methylsulfanylbenzoic acid methyl ester (0.30 g, 1.7 mmol) in toluene (3.0 mL), diisobutylaluminum hydride (0.94 mol/L toluene solution, 3.9 mL, 3.7 mmol) was added dropwise at −78° C. and the solution was stirred for 3.5 hours. The reaction mixture was added with 2-propanol (0.20 mL), warmed to 0° C., and added with saturated aqueous potassium sodium tartrate solution to separate the mixture into organic layer and aqueous layer. The obtained organic layer was concentrated under reduced pressure and the residue was purified by silica gel chromatography (hexane/ethyl acetate=90/10 to 70/30) to obtain (2-methylsulfanylphenyl)methanol (0.22 g, 87%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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